molecular formula C10H10BrN7O4 B12455417 N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide

N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide

Cat. No.: B12455417
M. Wt: 372.14 g/mol
InChI Key: LPZBKFBDKZKCQQ-UHFFFAOYSA-N
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Description

N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyrazole moiety and a nitropyrazole group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the bromopyrazole and nitropyrazole intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromopyrazole and nitropyrazole derivatives, such as:

  • 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
  • 4-bromo-1-methyl-1H-pyrazole
  • 3-bromo-1H-pyrazole .

Uniqueness

N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H10BrN7O4

Molecular Weight

372.14 g/mol

IUPAC Name

N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide

InChI

InChI=1S/C10H10BrN7O4/c1-16-9(7(3-12-16)18(21)22)10(20)15-14-8(19)5-17-4-6(11)2-13-17/h2-4H,5H2,1H3,(H,14,19)(H,15,20)

InChI Key

LPZBKFBDKZKCQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)CN2C=C(C=N2)Br

Origin of Product

United States

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